molecular formula C19H17NO6 B2598726 ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859112-29-1

ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

Cat. No.: B2598726
CAS No.: 859112-29-1
M. Wt: 355.346
InChI Key: KBEJNHGMCFZLRT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring lactones with a benzopyrone structure, known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core, substituted with hydroxy groups and an amino-benzoate ester.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the compound has a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . This structure suggests that it may interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be influenced by the compound’s chemical structure, including its aromatic and vinyl carbons .

Cellular Effects

Related compounds such as 6,7-dihydroxycoumarin (esculetin) have been shown to display various biological activities such as anticancer, free radical scavenging, anti-inflammatory, anti-arthritic, and hepatoprotective . These effects suggest that ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

In the crystal structure, molecules are linked via intermolecular hydrogen bonds, forming zigzag layers parallel to the bc plane . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate typically involves the condensation of resorcinol with ethyl 2-amino-benzoate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. Common reaction conditions include the use of acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, green solvents, and catalysts to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated .

Major Products

Major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, each with distinct biological and chemical properties .

Scientific Research Applications

Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual hydroxy groups and amino-benzoate ester make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-[(6,7-dihydroxy-2-oxochromen-4-yl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-2-25-19(24)12-5-3-4-6-14(12)20-10-11-7-18(23)26-17-9-16(22)15(21)8-13(11)17/h3-9,20-22H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEJNHGMCFZLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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